5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

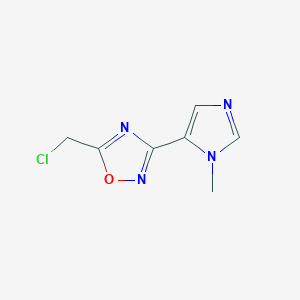

The systematic International Union of Pure and Applied Chemistry name for this compound is 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole. This nomenclature reflects the structural composition of the molecule, which consists of a 1,2,4-oxadiazole ring as the core heterocyclic system with two distinct substituents. The structural representation reveals a five-membered oxadiazole ring containing one oxygen atom and two nitrogen atoms positioned at the 1, 2, and 4 positions respectively.

The oxadiazole core adopts the characteristic planar geometry typical of aromatic five-membered heterocycles. At position 5 of the oxadiazole ring, a chloromethyl group (-CH2Cl) is attached, providing a reactive site for potential chemical modifications. At position 3, a 1-methyl-1H-imidazol-5-yl substituent is present, introducing a second heterocyclic system to the overall molecular architecture. The imidazole moiety contributes additional nitrogen atoms to the overall structure, specifically featuring methylation at the N1 position of the imidazole ring.

The three-dimensional molecular structure exhibits specific spatial arrangements that influence its chemical and biological properties. The chloromethyl substituent extends from the oxadiazole ring, creating opportunities for nucleophilic substitution reactions. The imidazole ring system can adopt different orientations relative to the oxadiazole core, influencing the overall molecular conformation and potential interactions with biological targets.

Table 1: Structural Components and Properties

| Component | Description | Position | Chemical Properties |

|---|---|---|---|

| 1,2,4-Oxadiazole ring | Five-membered heterocycle | Core structure | Aromatic, electron-deficient |

| Chloromethyl group | -CH2Cl substituent | Position 5 | Electrophilic, reactive site |

| 1-Methyl-1H-imidazol-5-yl | Methylated imidazole ring | Position 3 | Basic, hydrogen bonding capability |

| Overall framework | Heterobicyclic system | Complete structure | Amphiphilic character |

Properties

IUPAC Name |

5-(chloromethyl)-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c1-12-4-9-3-5(12)7-10-6(2-8)13-11-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDHGQGXJAYQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthetic Outline:

| Step | Reaction Type | Starting Materials | Conditions | Outcome |

|---|---|---|---|---|

| 1. | Synthesis of Amidoxime Intermediate | 1-Methyl-1H-imidazol-5-carboxylic acid or derivative + hydroxylamine | Reaction in ethanol or suitable solvent, mild heating | Formation of amidoxime functionalized with 1-methylimidazole |

| 2. | Preparation of Chloromethylated Acyl Chloride | Chloromethyl acetic acid or related precursor + SOCl2 or oxalyl chloride | Reflux in inert solvent | Formation of chloromethyl acyl chloride |

| 3. | Cyclization to 1,2,4-Oxadiazole | Amidoxime + chloromethyl acyl chloride | Catalyzed by pyridine or TBAF, room temperature to mild heating | Formation of 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole |

This route leverages the amidoxime and acyl chloride cyclization method, which is the most common and reliable for 1,2,4-oxadiazole synthesis.

Reaction Conditions and Optimization

- Catalysts: Pyridine or tetrabutylammonium fluoride (TBAF) are effective in improving reaction yields by facilitating cyclization and scavenging HCl byproducts.

- Solvents: Polar aprotic solvents such as dichloromethane or acetonitrile are preferred for better solubility and reaction control.

- Temperature: Mild heating (40–80 °C) is usually sufficient; higher temperatures may cause decomposition or side reactions.

- Purification: Due to potential side products and isomers, purification by column chromatography or recrystallization is necessary.

Comparative Data Table of Synthesis Methods for 1,2,4-Oxadiazoles

| Method | Starting Materials | Catalyst | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime, Acyl Chloride | Pyridine, TBAF | 60–85% | Simple, well-established | Moderate yields, harsh reagents |

| Amidoxime + Activated Ester (EDC, DCC) | Amidoxime, Esters + Coupling Agents | EDC, DCC, CDI | 50–80% | Milder conditions | Costly reagents, purification issues |

| 1,3-Dipolar Cycloaddition | Nitriles, Nitrile Oxides | - | Variable | Selective | Limited substrate scope |

Research Findings and Notes

- Amidoxime-based cyclization remains the most versatile and widely applied method for synthesizing substituted 1,2,4-oxadiazoles, including those bearing heterocyclic substituents like imidazole.

- The chloromethyl functional group can be introduced either pre- or post-cyclization depending on stability; however, chloromethyl acyl chlorides are reactive and suitable for direct cyclization with amidoximes.

- Alternative methods such as oxidative cyclization or photochemical routes are more commonly reported for 1,3,4-oxadiazoles and are less applicable here.

- Careful control of reaction parameters is crucial to avoid side reactions such as hydrolysis or polymerization of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, particularly involving the imidazole ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the imidazole ring.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the oxadiazole ring.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and substituted amines.

Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.

Reduction Products: Reduction can yield various reduced forms of the oxadiazole ring.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole exhibit significant antibacterial activity against various pathogens. The imidazole ring may enhance interactions with biological targets such as enzymes and receptors, further contributing to its bioactivity.

Antitumor Potential

The compound shows promise as a lead for developing new antitumor agents. Studies have demonstrated that similar oxadiazole derivatives possess cytotoxic effects against cancer cell lines. The unique structural features of 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole may confer distinct biological activities not observed in other derivatives.

Material Science Applications

The unique chemical structure of 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole makes it suitable for use in materials science. It can serve as a precursor for functional materials or dyes due to its ability to participate in various chemical reactions. This versatility opens avenues for developing novel materials with specific properties tailored for applications in electronics or photonics.

Comparative Analysis with Related Compounds

A comparative analysis highlights how 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole differs from other structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Aryl-1,3,4-Oxadiazoles | Aryl substituents at C(5) | Broad spectrum antibacterial activity |

| 2-Amino-1,3,4-Oxadiazoles | Amino group at C(2) | Enhanced antitumor activity |

| 5-(Substituted Phenyl)-1,2,4-Oxadiazoles | Substituted phenyl groups | Potent cytotoxic effects against cancer cell lines |

The combination of the chloromethyl group and imidazole moiety in 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole may provide distinct biological activities that are not present in these other derivatives.

Biological Activity

5-(Chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The unique arrangement of a chloromethyl group and a 1-methyl-1H-imidazol-5-yl substituent enhances its potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole is CHClNO. The compound features:

- A chloromethyl group at the fifth position.

- A 1-methyl-1H-imidazol-5-yl substituent at the third position.

These structural elements contribute to its electrophilic nature and reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions .

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole moiety have been widely studied for their diverse biological activities. Notably, they exhibit antibacterial, antitumor, antiviral, and antioxidant properties . The presence of the imidazole ring may further enhance these biological profiles by facilitating interactions with various biological targets.

Antitumor Activity

Research indicates that derivatives of oxadiazoles can act as potent antiproliferative agents against various cancer cell lines. For instance:

- Cytotoxicity Studies : In studies involving human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, compounds similar to 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole demonstrated significant cytotoxic effects .

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| 5-(Chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole | MCF-7 | TBD | |

| Similar Oxadiazole Derivative | MEL-8 | 15.63 |

The mechanism by which 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole exerts its biological effects is not fully elucidated. However, it is believed that the chloromethyl group may allow for nucleophilic attack by cellular components, potentially leading to apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives:

- Antiproliferative Screening : A library of oxadiazole derivatives was synthesized and tested for antiproliferative activity using the MTT assay. Compounds exhibited varying degrees of cytotoxicity against colorectal carcinoma (HCT116) and cervix adenocarcinoma (HeLa) cell lines .

- Topoisomerase Inhibition : Some derivatives showed inhibitory effects on topoisomerase I activity, suggesting a mechanism that disrupts DNA replication in cancer cells .

Comparison with Similar Compounds

5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole

- Structure : Substitution at position 3 with a pyridazine ring instead of methylimidazole.

- Properties: Molecular formula C₇H₅ClN₄O (MW: 196.60 g/mol).

3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole

- Structure : Features an isobutyl group at position 5 and chloromethyl at position 3.

- Properties: Molecular formula C₇H₁₀ClN₃O (MW: 187.63 g/mol).

5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid

- Structure : Replaces the oxadiazole core with an isoxazole ring and adds a carboxylic acid group.

- Properties : This structural shift alters electronic properties and reactivity, favoring applications in coordination chemistry .

Functional Differences

- Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution reactions, a feature shared with analogues like 3-(chloromethyl)-5-isobutyl-1,2,4-oxadiazole . However, the methylimidazole substituent enhances metal-binding capacity, distinguishing it from pyridazine-containing variants .

Physicochemical and Commercial Comparison

Table 1: Comparative Analysis of Selected 1,2,4-Oxadiazole Derivatives

Key Observations :

- The target compound’s imidazole substitution increases molecular weight compared to pyridazine or isobutyl analogues.

- Commercial availability and pricing reflect its specialized applications in drug discovery .

Research and Application Insights

- Synthetic Utility : The chloromethyl group facilitates further derivatization, as seen in related compounds like 5-methylimidazolyl-1,3,4-oxadiazoles, which undergo condensation with isothiocyanates to yield bioactive triazole-thiones .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole, and how can purity be validated?

- Synthetic Routes :

- Cyclocondensation : Use N'-hydroxyimidazole derivatives and chloromethyl-containing precursors under basic conditions (e.g., NaH or Cs₂CO₃ in DME at 50–80°C) to form the oxadiazole ring. For example, analogous syntheses achieved 47–90% yields via similar protocols .

- Purification : Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) is effective for isolating the compound as a colorless to pale yellow oil or solid .

- Purity Validation :

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., chloromethyl protons at δ ~4.6–4.8 ppm, imidazole protons at δ ~7.5–8.0 ppm) .

- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₈H₈ClN₄O: 211.0385) .

- Chiral Purity : Supercritical fluid chromatography (SFC) for enantiomeric excess analysis (>97% ee in analogous compounds) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Multi-Technique Approach :

- NMR : Assign all protons and carbons, focusing on diagnostic signals (e.g., oxadiazole C-5 chloromethyl group, imidazole methyl group) .

- FTIR : Confirm functional groups (e.g., C-Cl stretch at ~600–700 cm⁻¹, oxadiazole ring vibrations at ~950–1050 cm⁻¹) .

- X-ray Crystallography : For crystalline derivatives, use ORTEP-3 software to validate bond lengths/angles and resolve stereochemistry .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses, especially considering reactive intermediates?

- Catalyst Selection : Cs₂CO₃ (90% yield) outperforms NaH (47% yield) in analogous oxadiazole syntheses due to milder conditions and reduced side reactions .

- Reaction Solvent : Polar aprotic solvents (e.g., DME or DMF) enhance reactivity of intermediates like imidamide derivatives .

- Intermediate Stabilization : Protect reactive chloromethyl groups with trimethylsilyl moieties during imidazole coupling to prevent premature elimination .

Q. How does the chloromethyl group influence the compound’s reactivity in further derivatization?

- Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with amines, thiols, or azides to form bioisosteres (e.g., aminomethyl or azidomethyl derivatives) .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids can replace the chlorine atom, enabling aryl/heteroaryl diversification .

- Limitations : Steric hindrance from the adjacent oxadiazole ring may reduce reactivity; microwave-assisted synthesis improves efficiency .

Q. What in vitro models are appropriate for evaluating its biological activity, based on structural analogs?

- Cancer Models :

- Apoptosis Induction : Test in T47D (breast cancer) or HCT116 (colorectal cancer) cell lines using flow cytometry to assess G₁ phase arrest and caspase-3 activation .

- IC₅₀ Determination : Dose-response assays (1–50 µM range) with analogs like 5-(3-chlorothiophen-2-yl)-oxadiazoles showed IC₅₀ values of ~9.1 µM .

- Neurological Targets : Screen for α7 nicotinic acetylcholine receptor modulation using patch-clamp electrophysiology, given structural similarity to quinuclidine-oxadiazole activators .

Q. How can researchers resolve contradictions in reported biological activities of similar oxadiazoles?

- SAR Analysis :

- Assay Standardization : Control for cell line specificity (e.g., MX-1 vs. MDA-MB-231 tumors) and serum protein binding, which reduces free compound availability .

Q. What computational methods predict target interactions, given its structural complexity?

- Docking Studies : Use AutoDock Vina to model binding to TIP47 (IGF II receptor protein), focusing on hydrophobic pockets accommodating the imidazole and oxadiazole rings .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 20-ns simulations in GROMACS) to identify critical hydrogen bonds (e.g., between oxadiazole N and Lys231) .

- QSAR Models : Develop 2D descriptors (e.g., ClogP, polar surface area) to correlate substituents with apoptosis-inducing activity .

Q. How can researchers validate the crystal structure of this compound, and what challenges arise?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.